3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011145
InChI: InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11)
SMILES:
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol

3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16011145

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid -

Specification

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
IUPAC Name 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
Standard InChI InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11)
Standard InChI Key KABRWNDZSBPAOZ-UHFFFAOYSA-N
Canonical SMILES C1=C(NC2=C1NC=N2)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to an imidazole moiety, with a carboxylic acid substituent at the 5-position. This arrangement confers unique electronic properties, including resonance stabilization and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The IUPAC name, 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid, reflects its tautomeric forms and substitution pattern.

Key Identifiers:

PropertyValueSource
Molecular FormulaC₆H₅N₃O₂
Molecular Weight151.12 g/mol
InChI KeyKABRWNDZSBPAOZ-UHFFFAOYSA-N
SMILESOC(=O)C1=CNC2=C1NC=N2

The planar structure of the bicyclic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility and enables salt formation, critical for bioavailability .

Synthesis Methods

Conventional Synthetic Routes

Synthesis typically involves cyclization reactions starting from pyrrole or imidazole precursors. One approach utilizes 1,4-dichlorobut-2-ene and tert-butyl carbamate to form a Boc-protected pyrrolidine intermediate, followed by dihydroxylation and diazide formation . Reduction of the diazide yields a diamine, which undergoes cyclization to form the imidazole ring .

Example Reaction Scheme:

  • Condensation: 4-Pyridinemethanol + imidazole-5-carboxylic acid → Intermediate.

  • Cyclization: Acid-catalyzed ring closure to form the bicyclic core.

  • Purification: Recrystallization or column chromatography isolates the product.

Challenges include controlling regioselectivity and minimizing side reactions, necessitating precise temperature and catalyst optimization .

Biological Activity and Mechanism of Action

Antiproliferative Effects

The compound exhibits antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting kinases involved in cell cycle progression . For instance, derivatives such as 18a (IC₅₀ = 2.69 nM) selectively target c-Jun N-terminal kinase 3 (JNK3), a key mediator in apoptotic signaling .

Applications in Medicinal Chemistry

Drug Development

The scaffold serves as a template for designing:

  • Kinase Inhibitors: Selective JNK3 inhibitors for Alzheimer’s disease .

  • Anticancer Agents: Derivatives with modified side chains show improved tumor suppression in xenograft models.

Structure-Activity Relationships (SAR)

  • Substitution at Position 2: Bulky groups (e.g., dichlorophenyl) enhance kinase selectivity .

  • Carboxylic Acid Modifications: Esterification reduces cytotoxicity while maintaining potency.

Research Findings and Recent Advances

Preclinical Studies

  • Compound 53: Demonstrates 28-fold selectivity for JNK3 over JNK2, with negligible cardiac toxicity in rat models .

  • Pharmacokinetics: Low permeability in Caco-2 assays suggests hepatic targeting, minimizing systemic exposure .

Pharmacokinetic and Toxicological Profiles

Toxicity Considerations

Derivatives lacking acetic acid side chains (e.g., 53) show no genotoxicity in micronucleus assays, contrasting earlier analogs .

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